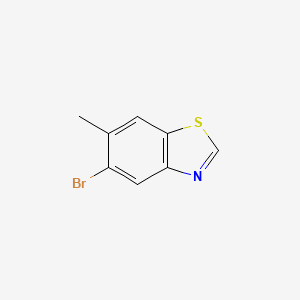

5-Bromo-6-methylbenzothiazole

Description

5-Bromo-6-methylbenzothiazole is a heterocyclic compound featuring a benzene ring fused to a thiazole ring, with bromine and methyl substituents at positions 5 and 6, respectively. Such compounds are pivotal in pharmaceutical and materials chemistry due to their reactivity and ability to serve as intermediates in synthesizing bioactive molecules .

Properties

Molecular Formula |

C8H6BrNS |

|---|---|

Molecular Weight |

228.11 g/mol |

IUPAC Name |

5-bromo-6-methyl-1,3-benzothiazole |

InChI |

InChI=1S/C8H6BrNS/c1-5-2-8-7(3-6(5)9)10-4-11-8/h2-4H,1H3 |

InChI Key |

UTJUSEKUXZCYMD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1Br)N=CS2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Core Heterocycle Variations

- 5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole (CAS 134670-13-6):

This compound features an imidazo-thiazole fused ring system (C₁₂H₁₇N₃O₃S, MW 283.35) with bromo and methyl groups at positions 5 and 6. The fused imidazole ring enhances rigidity and electronic effects compared to benzothiazole derivatives . - 5-Bromo-6-methoxy-1H-benzo[d]imidazole (CAS 1008361-65-6):

A benzoimidazole derivative (C₈H₇BrN₂O, MW 227.06) with bromo and methoxy substituents. The methoxy group increases solubility but reduces electrophilicity compared to methyl . - 5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole (CAS 65858-51-7):

A benzothiadiazole derivative with bromomethyl and chloro groups. The electron-withdrawing benzothiadiazole core and halogen substituents enhance reactivity in cross-coupling reactions .

Substituent Position and Reactivity

- Bromine at position 5 in 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole () undergoes nucleophilic substitution with secondary amines, suggesting similar reactivity for 5-bromo analogs in benzothiazoles .

- Methyl groups (e.g., in 6-Chloro-7-methyl-...benzodithiazine , ) improve lipophilicity but may sterically hinder reactions at adjacent positions .

Physical and Spectral Properties

Key Research Findings

Reactivity : Bromine at position 5 in thiadiazole/imidazole systems is highly susceptible to nucleophilic substitution, enabling diversification into amines or ethers .

Spectral Signatures : Methyl and bromo groups generate distinct ¹H-NMR signals (e.g., δ 2.44 for CH₃ in benzodithiazine), aiding structural characterization .

Thermal Stability : High melting points (e.g., 330–331°C for benzodithiazine derivatives) suggest robust thermal stability for halogenated heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.